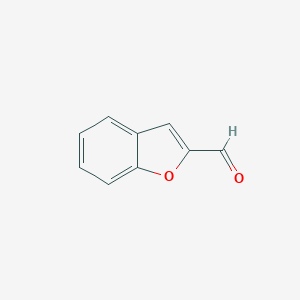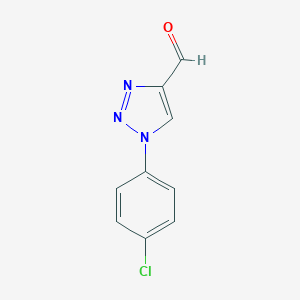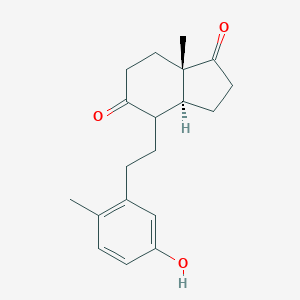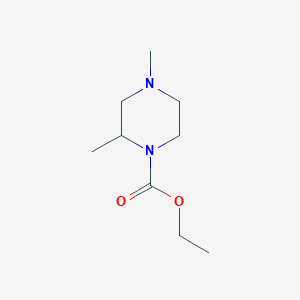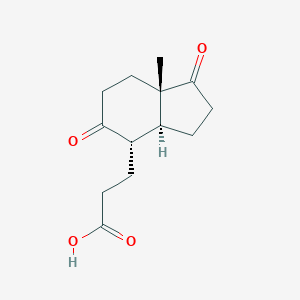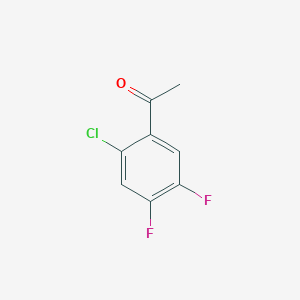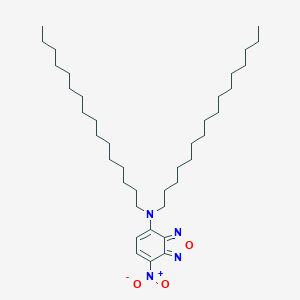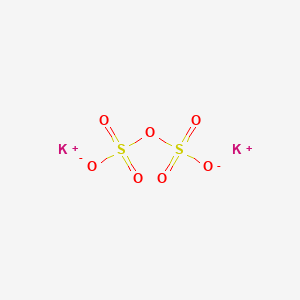
2-(2-Oxopropyl)malononitrile
Übersicht
Beschreibung
“2-(2-Oxopropyl)malononitrile” is a chemical compound with the molecular formula C6H6N2O . It is a derivative of malononitrile, which is a widely used building block in organic synthesis .
Synthesis Analysis
The synthesis of compounds similar to “2-(2-Oxopropyl)malononitrile” has been reported in the literature. For instance, the electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as a catalyst has been described . This method showed tolerance towards various electron-donating and electron-withdrawing groups and was completed in a short reaction time .Molecular Structure Analysis
The molecular structure of “2-(2-Oxopropyl)malononitrile” consists of six carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis
Malononitrile, a related compound, is known for its reactivity in various multi-component reactions for the synthesis of diverse bioactive heterocycles . It has been used in the Knoevenagel condensation and the Gewald reaction .Wissenschaftliche Forschungsanwendungen
Organic Chemistry Applications : Malononitrile is extensively used in organic chemistry, particularly in the pharmaceutical industry, for the production of pesticides, fungicides, solvato-chromic dyes, and organic semiconductors (Hassan & Elmaghraby, 2015).
Chemoselective Addition : It plays a role in chemoselective 1,2- and 1,4-addition to ortho-formyl chalcones, leading to the production of isobenzofurans and indanols with significant enantioselectivity, showcasing its utility in creating diverse molecular structures (Maity et al., 2017).
Environmentally Benign Synthesis : A novel, environmentally friendly method for synthesizing 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives has been developed. This process uses cerium(IV) ammonium nitrate in phosphorus ionic liquid, indicating its potential in green chemistry applications (Bahrami et al., 2021).
Heterocyclic Systems Preparation : Malononitrile dimer is a versatile reagent for preparing various heterocyclic systems, applicable in multiple fields (Dotsenko et al., 2018).
Chemical and Industrial Applications : A novel colorimetric probe for malononitrile analysis has been developed, suitable for chemical and industrial applications due to its low detection limit (Kim et al., 2020).
Biological Systems : It is used in the synthesis of diverse functionalized molecules potentially useful in biological systems, as demonstrated by the use of imidazole as an organocatalyst in multicomponent reactions (Khan et al., 2014).
Biological Imaging : Ratiometric fluorescent strategies have been developed for malononitrile determination in organic and aqueous media, showing promise in biological imaging applications (Gong et al., 2021).
Health and Environmental Monitoring : A latent turn-on fluorescent probe, Mal-P1, effectively detects toxic malononitrile in water and CS gas, offering potential applications in health and environmental monitoring (Jung et al., 2020).
Electrocatalytic Transformation : Malononitrile is used in the electrocatalytic transformation of carbonyl compounds into functionally substituted cyclopropanes, indicating its role in synthetic organic electrochemistry (Elinson et al., 2000).
One-Pot Electrophilic Cyanation-Functionalization : A novel strategy for the synthesis of disubstituted malononitriles has been developed, avoiding toxic cyanide or malononitrile as starting materials (Mills & Rousseaux, 2019).
Green and Reusable Catalysis : MgO nanoparticles have been shown to catalyze one-pot syntheses of 2,6-dicyanoanilines and 1,3-diarylpropyl malononitriles, highlighting the catalyst's efficiency and environmental friendliness (Safaei‐Ghomi et al., 2015).
Antifungal Agents : Novel 2-iminochromene dimers derived from malononitrile have been found to inhibit Aspergillus growth and reduce ochratoxin A production, suggesting their potential as antifungal agents (Costa et al., 2008).
Safety And Hazards
Zukünftige Richtungen
The future directions for “2-(2-Oxopropyl)malononitrile” and related compounds could involve further exploration of their synthesis methods and potential applications. For instance, the electro-organic green synthesis method could serve as an alternative strategy to synthesize other biologically important oxoindolin-3-ylidene malononitrile derivatives . Additionally, the wide range of pharmacological properties of these compounds could be further explored .
Eigenschaften
IUPAC Name |
2-(2-oxopropyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)2-6(3-7)4-8/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPFNCVSSGJUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopropyl)propanedinitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
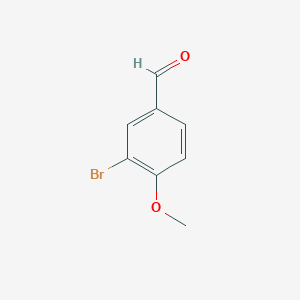
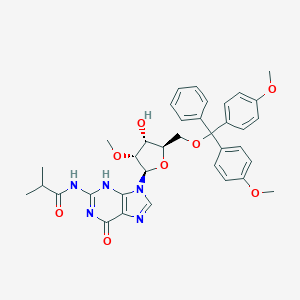
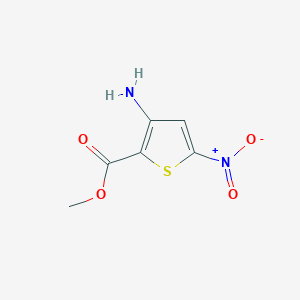
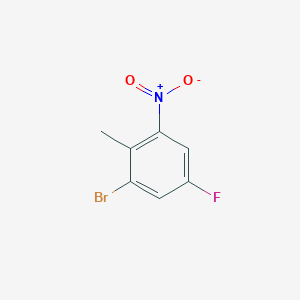
![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)
